

NA-1-157 as a potent inhibitor of GES-5 carbapenemase

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Compound of Interest

Compound Name: NA-1-157

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NA-1-157: A Potent Inhibitor of GES-5 Carbapenemase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence and spread of carbapenem-resistant Gram-negative bacteria, largely driven by the production of carbapenemase enzymes, poses a significant threat to global health.[1][2][3] Carbapenems are often the last line of defense against multidrug-resistant infections, and their compromised efficacy necessitates the urgent development of new antimicrobial agents and enzyme inhibitors.[1][2][3] This technical guide focuses on **NA-1-157**, a novel C5 α -methyl-substituted carbapenem, and its potent inhibitory activity against GES-5, a clinically relevant class A carbapenemase.[4][5]

Introduction to NA-1-157 and its Significance

NA-1-157 is a unique carbapenem derivative characterized by a methyl group at the C5 α position, a structural modification absent in commercially available carbapenems.[4][5] This modification transforms the compound from a substrate to a potent inhibitor of the GES-5 carbapenemase.[4] Research has demonstrated that **NA-1-157** exhibits significant activity against bacteria producing GES-5 and acts synergistically with other carbapenems, such as meropenem, highlighting its potential as a valuable component in combination therapies.[1][2][4]

Quantitative Analysis of Inhibitory Potency

The inhibitory effect of **NA-1-157** against GES-5 has been quantified through various microbiological and biochemical assays. The data presented below summarizes the key findings, offering a comparative perspective on its efficacy.

Table 1: Minimum Inhibitory Concentrations (MICs) of NA-1-157

Bacterial Strain	Carbapenemase	NA-1-157 MIC Reduction Factor*
Escherichia coli	GES-5	4–16 fold
Klebsiella pneumoniae	GES-5	4–16 fold
Acinetobacter baumannii	GES-5	4–16 fold

*Compared to commercial carbapenems. MICs for **NA-1-157** reached clinically sensitive breakpoints.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Kinetic Parameters of GES-5 Inhibition by NA-1-157

Parameter	Value	Significance
Inactivation Efficiency (kinact/KI)	$(2.9 \pm 0.9) \times 10^5 \text{ M}^{-1}\text{s}^{-1}$	High efficiency of enzyme inactivation. [1] [2] [3] [4]
Maximum Rate of Inactivation (kNA-1-157)	$4.1 \pm 0.8 \text{ s}^{-1}$	Rapid inactivation of the enzyme on a fast timescale. [4]
Deacylation Rate (k3)	$(2.4 \pm 0.3) \times 10^{-7} \text{ s}^{-1}$	Extremely slow release of the inhibitor from the enzyme. [1] [2] [4] [5]
Residence Time	$48 \pm 6 \text{ days}$	Prolonged duration of enzyme inhibition. [1] [2] [4] [5]

Mechanism of Action: Irreversible Inhibition

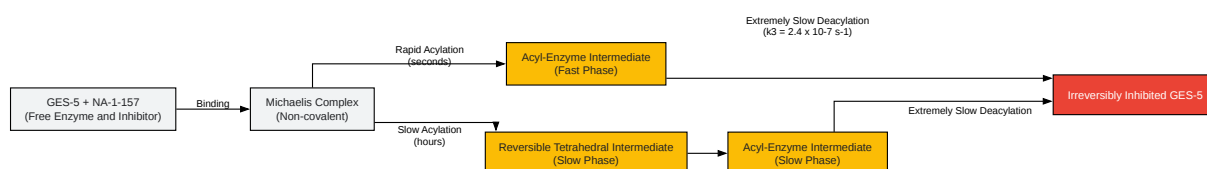
The interaction between **NA-1-157** and GES-5 is a complex, multi-step process that ultimately leads to potent and long-lasting inhibition of the enzyme.

Acylation Process

The acylation of GES-5 by **NA-1-157** is a biphasic process.^{[1][2][4][5]} An initial, rapid phase occurs within seconds, leading to the formation of a covalent acyl-enzyme intermediate with approximately half of the available enzyme.^[4] This is followed by a much slower phase, lasting several hours, which is thought to proceed through a reversible tetrahedral intermediate.^{[1][2][4][5]}

Restricted Rotational Flexibility and Slow Deacylation

The key to **NA-1-157**'s potent inhibitory activity lies in its unique C5 α -methyl group.^{[1][2][4]} Molecular dynamics simulations have revealed that this methyl group sterically hinders the rotation of the 6 α -hydroxyethyl group of the bound inhibitor.^{[1][2][4]} This restricted flexibility prevents the entry of a deacylating water molecule into the active site, which is necessary to hydrolyze the acyl-enzyme intermediate.^{[1][2][4]} The result is an extremely slow deacylation rate, leading to a remarkably long residence time of the inhibitor on the enzyme.^{[1][2][4][5]} This effectively renders the inhibition irreversible.^{[1][2][4]}



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Caption: Mechanism of GES-5 inhibition by **NA-1-157**.

Experimental Protocols

The following section outlines the general methodologies employed in the characterization of **NA-1-157** as a GES-5 inhibitor.

Minimum Inhibitory Concentration (MIC) Determination

MICs are determined to assess the whole-cell activity of the compound. This is typically performed using broth microdilution methods following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

- **Bacterial Strains:** Clinical isolates of *E. coli*, *K. pneumoniae*, and *A. baumannii* expressing the GES-5 carbapenemase are used.
- **Inoculum Preparation:** A standardized bacterial inoculum (e.g., 5×10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
- **Serial Dilution:** **NA-1-157** and comparator carbapenems are serially diluted in the broth within a 96-well microtiter plate.
- **Incubation:** The prepared bacterial inoculum is added to each well, and the plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- **MIC Reading:** The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Kinetics

Kinetic studies are crucial for elucidating the mechanism of inhibition and quantifying the inhibitor's potency.

- **Enzyme Purification:** Recombinant GES-5 carbapenemase is expressed and purified to homogeneity.
- **Competition Assays:** To determine the inactivation efficiency, a competition experiment is performed using a chromogenic substrate like nitrocefin. The rate of nitrocefin hydrolysis by GES-5 is measured in the presence of varying concentrations of **NA-1-157**.
- **Single-Turnover Kinetics:** To study the acylation process, single-turnover kinetics are monitored. This involves rapidly mixing the enzyme with a stoichiometric or greater amount

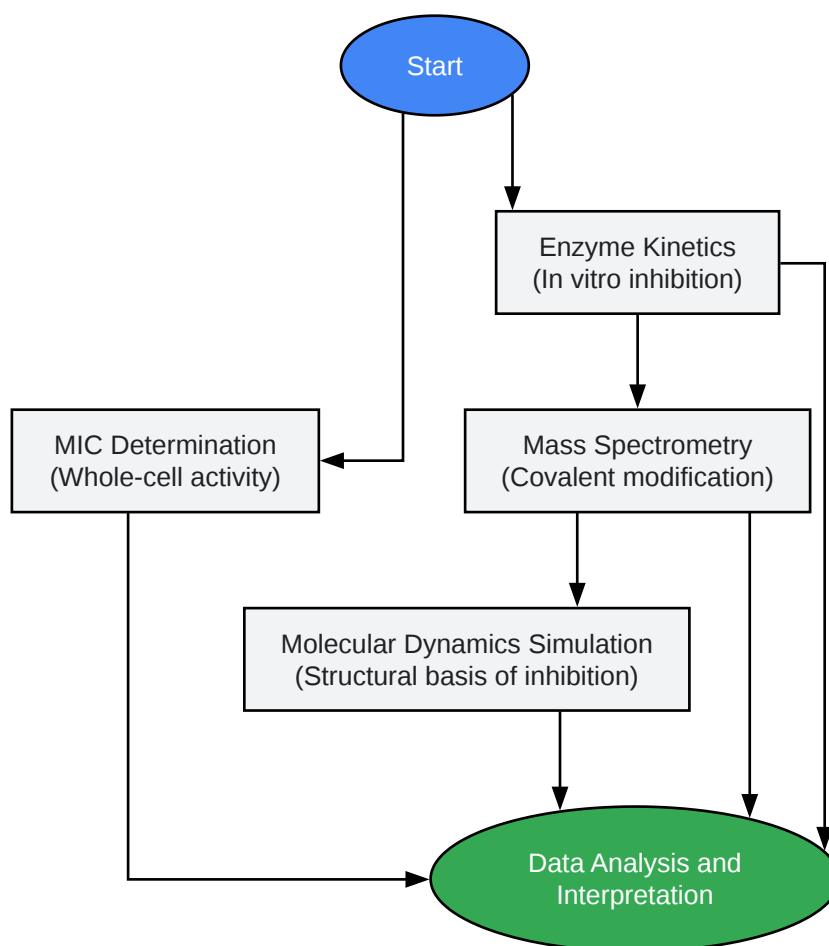
of **NA-1-157** and observing the formation of the acyl-enzyme intermediate, often using techniques like stopped-flow spectroscopy.

- **Deacylation Rate Measurement:** The rate of deacylation is determined by monitoring the return of enzymatic activity over an extended period after the formation of the acyl-enzyme complex. This can be achieved by removing the excess inhibitor and periodically assaying for activity.

Mass Spectrometry

Electrospray ionization-liquid chromatography/mass spectrometry (ESI-LC/MS) is used to confirm the formation of the covalent acyl-enzyme intermediate.

- **Reaction:** Purified GES-5 is incubated with **NA-1-157** for a sufficient time to allow for acylation.
- **Sample Preparation:** The reaction mixture is desalted and prepared for MS analysis.
- **Analysis:** The mass of the intact protein is measured. An increase in mass corresponding to the molecular weight of **NA-1-157** confirms the formation of a covalent adduct.



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Caption: General experimental workflow for evaluating **NA-1-157**.

Conclusion and Future Directions

NA-1-157 represents a promising development in the fight against carbapenem-resistant bacteria. Its potent, irreversible inhibition of the GES-5 carbapenemase, driven by a unique structural feature, makes it a strong candidate for further preclinical and clinical development. [1][2][4] Future research should focus on expanding the microbiological evaluation against a broader range of carbapenemase-producing isolates, assessing its in vivo efficacy in animal models of infection, and exploring its potential in combination with other antibiotics to combat multidrug-resistant pathogens. The novel mechanism of action also provides a valuable template for the design of next-generation carbapenemase inhibitors.

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